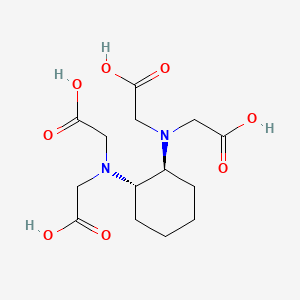

-N,N,N'N',tetraacetic acid

Description

Nomenclature and Structural Variants of Aminopolycarboxylic Acids Featuring Tetraacetic Acid Moieties

The nomenclature of these compounds can be complex, with systematic names often being lengthy. For EDTA, the systematic IUPAC name is 2,2′,2′′,2′′′-(Ethane-1,2-diyldinitrilo)tetraacetic acid. wikipedia.org An alternative systematic name is N,N′-(Ethane-1,2-diyl)bis[N-(carboxymethyl)glycine]. wikipedia.org Due to this complexity, acronyms are widely used.

Structural modifications to the backbone of the EDTA molecule have led to the development of other important tetraacetic acid chelators with distinct properties and selectivities for different metal ions. Key variants include:

EGTA (Egtazic acid) : Full name, ethylene (B1197577) glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid. This compound has a longer, more flexible ether-containing backbone compared to EDTA. wikipedia.orgchemimpex.com This structural difference results in a significantly lower affinity for magnesium ions, making EGTA highly selective for calcium ions. wikipedia.org

BAPTA : Full name, 1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid. In BAPTA, the link between the nitrogen and oxygen atoms includes benzene (B151609) rings, making the structure more rigid. researchgate.netsigmaaldrich.com Like EGTA, BAPTA is a highly selective calcium chelator, but it binds and releases calcium ions much more rapidly and its metal binding is less sensitive to pH changes. researchgate.netmpbio.com

While not a tetraacetic acid, DTPA (Pentetic acid) , or diethylenetriaminepentaacetic acid, is a closely related aminopolycarboxylic acid. It contains five acetate (B1210297) groups and three nitrogen atoms, acting as an octadentate ligand. himedialabs.comdrugbank.com Its inclusion in discussions of tetraacetic acids is common due to its similar powerful chelating properties. ontosight.ai

Interactive Table: Structural Variants of Aminopolycarboxylic Acids

| Compound Name (Acronym) | Full Chemical Name | CAS Number | Molecular Formula | Key Structural Feature |

| EDTA | Ethylenediaminetetraacetic acid | 60-00-4 | C₁₀H₁₆N₂O₈ | Ethylenediamine (B42938) backbone |

| EGTA | Ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid | 67-42-5 | C₁₄H₂₄N₂O₁₀ | Flexible ether linkage in backbone |

| BAPTA | 1,2-Bis(2-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid | 85233-19-8 | C₂₂H₂₄N₂O₁₀ | Benzene rings incorporated into the backbone |

| DTPA | Diethylenetriaminepentaacetic acid | 67-43-6 | C₁₄H₂₃N₃O₁₀ | Diethylenetriamine backbone with five acetate groups |

Historical Development and Evolution of Research in Chelating Agents

The concept of chelation chemistry began to formalize in the early 20th century. The term "chelate" was first introduced in 1920 by Sir Gilbert T. Morgan and H. D. K. Drew to describe ligands that bind to a central metal atom like the claws of a crab. wikipedia.org

The development of aminopolycarboxylic acids as powerful chelating agents occurred in the 1930s. Key milestones include:

1930s : Ferdinand Münz, working at I.G. Farbenindustrie in Germany, first synthesized nitrilotriacetic acid (NTA) and subsequently EDTA. chemcess.comumcs.pl The initial synthesis of EDTA involved the reaction of ethylenediamine and chloroacetic acid. wikipedia.orgbris.ac.uk

1940s : Frederick C. Bersworth in the United States developed a more efficient, single-step synthesis for EDTA from ethylenediamine, formaldehyde (B43269), and sodium cyanide. umcs.pl During this period, Gerold Schwarzenbach conducted foundational research on the coordination chemistry of EDTA, elucidating its powerful complex-forming abilities. acs.orgwikipedia.org

1970s-1990s : Research expanded significantly, driven by the widespread industrial use of EDTA. synopsischemitech.com Growing environmental awareness prompted studies on the biodegradability of these compounds and led to the development of greener, more biodegradable alternatives like ethylenediamine-N,N'-disuccinic acid (EDDS) and methylglycinediacetic acid (MGDA). acs.orgwikipedia.orgnih.gov

Fundamental Principles of Chelation Chemistry Relevant to Tetraacetic Acid Ligands

The remarkable efficacy of tetraacetic acid ligands stems from fundamental principles of coordination chemistry, most notably the chelate effect.

Chelation and Denticity : Chelation is the process where a polydentate ligand—a molecule capable of forming two or more bonds to a single metal ion—binds to that ion, forming a stable, ring-like structure called a chelate complex. wikipedia.orgnumberanalytics.com The number of donor atoms a ligand uses to bind to the central metal is its denticity. EDTA is a hexadentate ("six-toothed") ligand, using its two nitrogen atoms and four deprotonated carboxylate oxygen atoms to wrap around and bind a metal ion. umcs.plwikipedia.org This multi-point attachment creates a highly stable structure. umcs.pl

The Chelate Effect : This is the observation that complexes formed by polydentate ligands (chelators) are significantly more stable than complexes formed by a comparable number of monodentate ligands with similar donor atoms. libretexts.orglibretexts.org The chelate effect is primarily an entropy-driven phenomenon. When a single polydentate ligand replaces multiple monodentate ligands in a metal's coordination sphere, the total number of free molecules in the solution increases, leading to a favorable increase in entropy (ΔS° > 0). libretexts.orglibretexts.org For EDTA, the chelate effect is exceptionally strong; the stability constant (K_f) for an EDTA complex can be 10¹⁵ times larger than for corresponding monodentate ligands. libretexts.orglibretexts.org

Stability Constants and Selectivity : The stability constant (K_f) is the equilibrium constant for the formation of the complex, quantifying the affinity of the chelator for a metal ion. iastate.edu Tetraacetic acids like EDTA form exceptionally strong and stable complexes with most divalent and trivalent metal ions, including Ca²⁺, Mg²⁺, Fe³⁺, and Cu²⁺. chemcess.comwikipedia.org The structural variations among these ligands lead to differences in selectivity. For example, the structure of EGTA allows it to bind Ca²⁺ with high affinity while having a much lower affinity for Mg²⁺, a property that is highly valuable in biological research where these two ions are often present together. wikipedia.orgchemicalbook.com BAPTA exhibits an even greater selectivity for Ca²⁺ over Mg²⁺.

Structure

3D Structure

Properties

Molecular Formula |

C14H22N2O8 |

|---|---|

Molecular Weight |

346.33 g/mol |

IUPAC Name |

2-[[(1S,2S)-2-[bis(carboxymethyl)amino]cyclohexyl]-(carboxymethyl)amino]acetic acid |

InChI |

InChI=1S/C14H22N2O8/c17-11(18)5-15(6-12(19)20)9-3-1-2-4-10(9)16(7-13(21)22)8-14(23)24/h9-10H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24)/t9-,10-/m0/s1 |

InChI Key |

FCKYPQBAHLOOJQ-UWVGGRQHSA-N |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |

Canonical SMILES |

C1CCC(C(C1)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Tetraacetic Acid Ligands

Synthesis of Core Ethylenediaminetetraacetic Acid and its Analogs

The foundational synthesis of ethylenediaminetetraacetic acid (EDTA) has evolved since its initial discovery. The original method developed by Ferdinand Münz involved the reaction of ethylenediamine (B42938) with monochloroacetic acid in the presence of sodium hydroxide. umcs.pl This process, however, resulted in a product contaminated with sodium chloride. umcs.pl A more convenient and widely used method, the Bersworth one-step cyanomethylation, reacts ethylenediamine with formaldehyde (B43269) and sodium cyanide to produce tetrasodium (B8768297) EDTA and ammonia (B1221849). umcs.pl To obtain a purer form of the disodium (B8443419) salt, the Singer synthesis separates the cyanomethylation from the hydrolysis, starting with ethylenediamine, formaldehyde, and hydrocyanic acid to produce (ethylenedinitrilo)tetraacetonitrile (B1605831) (EDTN), which is then isolated and hydrolyzed. umcs.pl

Beyond the core EDTA structure, a variety of analogs have been synthesized to modify the ligand's properties. These include polyaminopolycarboxylic acids like 1,3-propylenediaminetetraacetic acid (1,3-PDTA), 1,3-propylenediaminetetrapropionic acid (1,3-PDTP), and ethylenediaminetetrapropionic acid (EDTP). core.ac.uk These analogs are of interest for their ability to form multiple chelate rings with transition metal ions. core.ac.uk Another class of analogs is the organophosphorus compounds, such as ethylenediaminetetra(O-alkyl)methylenephosphonic acids, which have been synthesized and studied for their complexing properties with alkaline-earth and transition metal ions. kpfu.ru

The synthesis of bifunctional analogs of EDTA allows for the attachment of the chelating agent to other molecules. nih.gov One such approach involves the synthesis of a protected bifunctional analog containing an aminobenzyl moiety, enabling its linkage to various groups, including peptides. nih.gov Another example is the synthesis of 1-(2-carboxyethyl)ethylenediaminetetra-acetic acid through the ring cleavage of a substituted imidazole. rsc.org

Functionalization Approaches for Novel Tetraacetic Acid Derivatives

To expand the utility of tetraacetic acid ligands, various functionalization strategies have been developed. These methods aim to introduce new chemical groups that can alter the ligand's solubility, reactivity, and binding characteristics, or enable its attachment to other structures.

Covalent Grafting onto Polymeric Architectures (e.g., Polyacrylonitriles, Chitosan)

Covalently grafting EDTA onto polymeric backbones is a common strategy to create materials with enhanced metal-ion-binding capabilities. This approach combines the chelating power of EDTA with the structural properties of polymers.

Polyacrylonitriles (PAN): Novel EDTA-functionalized polyacrylonitriles have been synthesized by reacting ethylenediaminetetraacetic acid dianhydride (A-EDTA) with amine and hydroxyl-functionalized polyacrylonitrile (B21495). sid.irresearchgate.net These resulting polymeric products are insoluble in water and common organic solvents and have shown a maximum EDTA functionality of 3.2 mmol/g. sid.irresearchgate.net These materials can form complexes with various metal ions, including Cu²⁺, Ni²⁺, Co²⁺, and Cr³⁺, with metal sorption capacities influenced by pH. sid.ir For instance, the highest metal sorption was observed for Ni²⁺ at pH 5 (5.2 mmol/g), and the lowest for Co²⁺ at pH 1 (1.5 mmol/g). sid.ir

Chitosan (B1678972): Chitosan, a biocompatible and biodegradable polymer, is another popular substrate for EDTA grafting. EDTA can be covalently attached to the chitosan molecular skeleton through an acylation reaction between the amino groups of chitosan and the anhydride (B1165640) groups of EDTA dianhydride. sci-hub.se This modification has been shown to increase the antibacterial activity of chitosan. uminho.pt The introduction of EDTA residues into chitosan significantly improves its adsorption ability for metal ions compared to the parent chitosan. sci-hub.se For example, EDTA-functionalized magnetic chitosan has demonstrated a much higher adsorption capacity for Co(II) than unmodified magnetic chitosan. sci-hub.se The grafting of EDTA onto chitosan has been confirmed through various analytical techniques, including FT-IR spectroscopy, which shows characteristic changes in the vibrational bands corresponding to the functional groups involved in the reaction. sci-hub.sesci-hub.se

Esterification and Other Modifiable Functional Groups

Esterification of the carboxylic acid groups of EDTA is a key method for creating derivatives with altered properties and for enabling further chemical modifications. The reaction of EDTA with alcohols in the presence of a coupling agent or acid catalyst produces the corresponding esters. aip.orgcore.ac.uk

For instance, the diesters of EDTA, such as the didodecyl ester, have been synthesized by reacting EDTA dianhydride with the corresponding alcohol. google.com These esterified derivatives exhibit increased solubility in fats and oils. google.com The use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) has been shown to provide high yields (95%) in the esterification of EDTA with propargyl alcohol. core.ac.uk This method is advantageous as it often produces a product pure enough for subsequent use without extensive purification. core.ac.uk

The resulting ester groups can then serve as handles for further "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to construct more complex architectures like dendrimers. core.ac.uk This approach allows for the controlled synthesis of G0 and G1-dendrimers from propargyl and azido (B1232118) esters derived from EDTA. core.ac.uk

Derivatization can also be achieved by introducing other modifiable functional groups. For example, novel bifunctional chelating agents based on 1,4,7,10-tetraazacyclodecane-1,4,7,10-tetraacetic acid (DOTA), an analog of EDTA, have been synthesized. These derivatives bear additional carbonyl or alkyne functionalities, allowing for site-specific labeling of biomolecules through reactions like oxime ligation and CuI-catalyzed azide-alkyne cycloaddition. nih.govresearchgate.net

Introduction of Hydrophobic Pendant Groups for Specific Interactions

Modifying tetraacetic acid ligands with hydrophobic pendant groups is a strategy employed to enhance their interaction with specific environments or target molecules. This approach can lead to improved solubility in nonpolar media and can facilitate the formation of specific host-guest complexes.

One method involves the synthesis of EDTA analogs with hydrophobic extensions. For example, a general methodology has been described for the synthesis of hydrophobic EDTA analogs starting from substituted imidazoles. This process involves Bamberger ring cleavage to yield vicinal diamines, followed by alkylation with bromoacetic acid benzyl (B1604629) esters. This results in EDTA analogs with carbobenzoxy (Cbz) protection on the amine terminal, which imparts hydrophobicity. acs.org

Another approach is the synthesis of new series of ethyleneglycol-bis(2-aminoethylether)-N,N,N′,N′-tetraacetic acid (EGTA) derivatives that incorporate aromatic and functionalized aromatic moieties into the oxoethylenic bridge. rsc.org The presence of these hydrophobic aromatic groups influences the coordinating ability of the ligand towards lanthanide and alkaline earth metal ions. rsc.org Furthermore, remote functional groups on the aromatic moiety allow for the conjugation of these complexes to macromolecules or other biological targets. rsc.org

Synthesis of Isomeric Forms and Their Comparative Study (e.g., (S,S)-Ethylenediaminedisuccinic Acid)

The stereochemistry of tetraacetic acid ligands plays a crucial role in their properties and applications. The synthesis and comparative study of different isomeric forms, such as (S,S)-ethylenediaminedisuccinic acid (EDDS), provide insights into their unique characteristics.

(S,S)-EDDS is a biodegradable alternative to EDTA and can be produced through both chemical and biological methods. researchgate.netnih.gov Chemical synthesis routes include the reaction of L-aspartic acid with 1,2-dibromoethane (B42909) in an aqueous medium. google.comgoogle.com Another method involves the reaction of N-(2-sulfooxyethyl)-L-aspartic acid with L-aspartic acid in the presence of a base. google.com

Microbiological methods have also been developed for the production of (S,S)-EDDS. Several bacterial strains, including Sphingomonas, Brevundimonas, Pseudomonas, and Acidovorax, have been found to produce (S,S)-EDDS from ethylenediamine and fumaric acid. tandfonline.com Enzymatic synthesis using EDDS lyase can also yield (S,S)-EDDS, while using aspartate ammonia lyase results in the (R,S)-isomer. researchgate.net The enzymatic method offers a more controlled and environmentally friendly approach compared to chemical synthesis. researchgate.net

A comparative study of different isomers is essential to understand their stability and reactivity. For example, computational analysis of different isomers of metal-EDTA complexes has been performed to determine the most stable configurations. researchgate.net These studies, combined with experimental data, help in selecting the appropriate isomer for a specific application. The biodegradability of EDDS is highly dependent on its optical isomer, with the (S,S) isomer being the most readily biodegradable. google.com

Preparation of Heterobimetallic Complexes and Multi-Ligand Systems

The design and synthesis of heterobimetallic complexes and multi-ligand systems based on tetraacetic acid ligands have opened up new avenues in coordination chemistry and materials science. These systems, containing two or more different metal centers, can exhibit unique electronic, magnetic, and catalytic properties arising from the synergistic interactions between the metals.

A stepwise synthetic approach is often employed for the preparation of heterobimetallic complexes. This involves the initial formation of a mononuclear complex that serves as a "building block" for the coordination of a second, different metal ion. rsc.orgdntb.gov.ua For example, an Fe(III)-OH complex can be used as a synthon to bind a second metal fragment, leading to the formation of [Fe(III)–(μ-OH)–M(II)] cores (where M = Ni, Cu, Zn). rsc.org

Diethylenetriaminepentaacetic acid (DTPA), a close analog of EDTA, has been extensively used in the synthesis of heterobimetallic complexes. gla.ac.uk For instance, a DTPA-bis(histidylamide) conjugate can function as a trinucleating chelate, incorporating Gd in the DTPA core and other metals like Re or 99mTc in the histidylamide side arms. acs.orgnih.gov Similarly, a ditopic ligand based on DTPA and 1,10-phenanthroline (B135089) has been designed to specifically bind Ln(III) ions at the DTPA core, which can then react with Ru(II) to form a tetranuclear heterobimetallic metallostar complex. acs.org

Multi-ligand systems can also be constructed using tetraacetic acid derivatives. For example, the "click" reaction, specifically the Cu(I)-catalyzed Huisgen cycloaddition, has been utilized to synthesize triazole-linked porphyrin/corrole to DOTA/NOTA derivatives. beilstein-journals.org This method, often accelerated by microwave irradiation, allows for the efficient preparation of heterobimetallic complexes with potential applications in medical imaging. beilstein-journals.org

Coordination Chemistry and Metal Chelation Mechanisms

Fundamental Principles of Polydentate Ligand-Metal Complexation

The interaction between EDTA and metal ions is a prime example of polydentate ligand complexation, a process governed by specific thermodynamic and solution-dependent factors.

Complexes formed with polydentate ligands, such as EDTA, are significantly more stable than those formed with a comparable number of monodentate ligands. libretexts.org This enhanced stability is known as the chelate effect. libretexts.orgchemguide.co.uk The thermodynamic basis for the chelate effect is primarily entropy-driven. libretexts.orgchemguide.co.uk

When a single polydentate EDTA molecule replaces multiple monodentate ligands (like water molecules) from around a central metal ion, there is a net increase in the number of free-moving particles in the system. chemguide.co.ukyoutube.com For instance, one EDTA molecule can displace up to six water molecules. youtube.com This transition from a more ordered state (fewer particles) to a more disordered state (more particles) results in a significant positive change in entropy (ΔS). chemguide.co.ukyoutube.com According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a large positive ΔS contributes to a more negative ΔG, indicating a more spontaneous and favorable reaction, and thus a more stable complex. The enthalpy changes (ΔH) for reactions involving polydentate and monodentate ligands are often similar, so the entropic contribution is the dominant factor in the chelate effect. chemguide.co.uk

The hexadentate nature of EDTA, with its six donor atoms, leads to a particularly powerful chelate effect, resulting in the formation of highly stable and often unreactive complexes. youtube.comfiveable.me The formation constant (Kf) for a metal-EDTA complex can be orders of magnitude larger than for analogous complexes with monodentate ligands. libretexts.org For example, the chelate effect for the fully deprotonated EDTA⁴⁻ ligand is approximately 10¹⁵, meaning its formation constant with a given metal ion is 10¹⁵ times larger than that for corresponding monodentate ligands. libretexts.org

EDTA is a hexaprotic acid, meaning it can donate six protons from its four carboxyl groups and two ammonium (B1175870) groups. youtube.com It can exist in several different protonated forms in solution, from H₆Y²⁺ to the fully deprotonated Y⁴⁻. jove.comjove.com The specific form that predominates is dependent on the pH of the solution. youtube.comyoutube.com

The species that most readily complexes with metal ions is the fully deprotonated form, Y⁴⁻, as all six donor sites (four carboxylate oxygens and two nitrogens) are available for coordination. youtube.comjove.com At lower pH values, the carboxylate and amine groups become protonated, reducing the ligand's ability to bind to metal ions. quora.comrsc.org The chelating capacity of EDTA is significantly diminished at low pH and increases as the pH becomes more alkaline. quora.comncsu.edu The ability of EDTA to chelate divalent cations increases exponentially over the pH range of 8 to 10. nih.gov Optimal metal removal conditions are generally achieved when EDTA is in its fully deprotonated state. rsc.org

To account for the pH-dependent nature of EDTA's chelation, the concept of a conditional formation constant (K'f) is used. jove.comjove.com This effective stability constant is pH-dependent and relates the concentration of the metal-EDTA complex to the total concentration of all uncomplexed EDTA species at a given pH. jove.comyoutube.comlibretexts.org The higher the pH, the larger the fraction of EDTA that exists as Y⁴⁻, resulting in a higher conditional formation constant and a more stable metal-EDTA complex. jove.comyoutube.com

The pKa values for the dissociation of protons from EDTA are critical in understanding its pH-dependent behavior.

Note: pKa values can vary slightly depending on experimental conditions such as temperature and ionic strength.

EDTA exhibits different binding affinities for various metal ions, a property governed by the thermodynamic stability of the respective metal-EDTA complexes. colorado.edu This selectivity is quantified by the formation constant (Kf), also known as the stability constant. jove.com A higher Kf value indicates a more stable complex and a stronger binding affinity. lscollege.ac.in

In a solution containing multiple metal cations, EDTA will preferentially bind with the metal ion for which it has the highest formation constant. lscollege.ac.in This allows for selective chelation. The stability of the complexes generally increases with the charge on the metal ion. youtube.com For instance, EDTA forms particularly strong complexes with trivalent cations like Fe(III) and divalent heavy metal ions such as Cu(II) and Pb(II). interchim.fr This selectivity is poor in the sense that EDTA binds strongly to almost any metal cation with a +2 charge or greater, making it difficult to distinguish between them in a mixture without additional controls. youtube.com

The selectivity can be manipulated by controlling the pH of the solution. By adjusting the pH, one can alter the conditional formation constants for different metal-EDTA complexes, thereby favoring the chelation of one metal over another. lscollege.ac.in For example, Ca²⁺ can be determined in the presence of Mg²⁺ by titrating in a strongly alkaline solution (pH > 10), where the Ca-EDTA complex is stable but magnesium precipitates as the hydroxide. lscollege.ac.in

The following table lists the logarithm of the formation constants (log Kf) for EDTA with various metal ions, illustrating the wide range of stabilities. google.com

Data sourced from values applicable at 25°C and an ionic strength of 0.1 M. google.com

Structural Elucidation of Metal-Ligand Complexes

The geometry and coordination of metal-EDTA complexes are key to their stability and function. Advanced analytical techniques have provided detailed insights into their three-dimensional structures.

EDTA is classified as a hexadentate ("six-toothed") ligand because it has six donor atoms—two nitrogen atoms and four oxygen atoms from the deprotonated carboxylate groups—that can form coordinate bonds with a central metal ion. doubtnut.comtestbook.comvedantu.compurdue.edu When all six donor atoms bind to a metal, the coordination number of the metal in the complex is 6. doubtnut.comtestbook.comvedantu.com This arrangement typically results in a stable octahedral geometry, with the EDTA molecule effectively wrapping around the metal ion. purdue.eduquora.com

This hexadentate coordination is the most common mode of binding for EDTA with many transition metals and other cations. purdue.edu However, EDTA is a flexible ligand. quora.comquora.com Depending on the size, charge, and electronic configuration of the metal ion, as well as solution conditions like pH, it can also act as a pentadentate or tetradentate ligand. quora.comquora.com In such cases, the remaining coordination sites on the metal ion are typically occupied by other ligands, most commonly water molecules from the aqueous solution. acs.org For example, the short ethylene (B1197577) backbone of EDTA can cause strain, preventing ideal 90° bond angles and allowing a water molecule to occupy a seventh coordination site in some complexes. acs.org

The coordination of the aluminum(III) ion with EDTA provides a well-studied example of the structural characteristics of these complexes. The structure of the Al-EDTA⁻ complex in aqueous solution has been a subject of investigation, with various studies employing techniques such as X-ray absorption, NMR, and computational simulations to determine its geometry. acs.orgnih.gov

Research combining ab initio calculations and molecular dynamics simulations has indicated that the Al-EDTA⁻ complex strongly favors an octahedral coordination for the aluminum ion in an aqueous environment. acs.orgnih.gov In this configuration, the Al³⁺ ion is bound by the two nitrogen atoms and four carboxylate oxygen atoms of the EDTA ligand. quora.com The predicted structures in both the crystalline and solution phases are similar and align well with experimental X-ray measurements, confirming the robust chelating nature of EDTA with aluminum. acs.orgnih.gov

Compound Index

Electronic Structure and Bonding Interactions within Coordination Complexes

The interaction between a metal cation and a polydentate ligand like EDTA is a sophisticated interplay of electrostatic and covalent forces. The resulting electronic structure and bonding within the coordination complex are dictated by the nature of the metal ion and the remarkable flexibility of the ligand. usc.eduresearchgate.net EDTA typically acts as a hexadentate ligand, coordinating to a central metal ion through its two nitrogen atoms and four carboxylate oxygen atoms. purdue.eduvedantu.com

The electronic configuration of the metal ion, particularly for transition metals, plays a pivotal role in determining the geometry of the coordination sphere. usc.educhemrxiv.org The occupation of the metal's d-orbitals creates a specific structural template that the flexible EDTA ligand adapts to. usc.educhemrxiv.org This adaptation influences the coordination number and the bond lengths within the complex. For instance, while many metal-EDTA complexes are hexacoordinate, forming a distorted octahedral geometry, some metals can adopt pentacoordinate or even tetracoordinate geometries by detaching one or more of the carboxylate arms. usc.edu Vibrational spectroscopy of cold, gaseous metal-EDTA complexes has shown that the stretching modes of the carboxylate groups are sensitive probes of both the metal's spin state and its coordination number. usc.edu

Evidence for the covalent character in these metal-ligand bonds also comes from the nephelauxetic effect observed in the electronic spectra of transition metal complexes. This effect describes the reduction in the inter-electronic repulsion (measured by the Racah parameter B) between d-electrons of the metal ion upon complexation compared to the free ion. This reduction is attributed to the expansion of the d-electron cloud due to the formation of covalent bonds with the ligand, indicating a degree of orbital overlap and electron delocalization. dalalinstitute.com

The table below, derived from DFT calculations, summarizes key structural and bonding parameters for EDTA complexes with various divalent metal cations, illustrating the influence of the metal ion on the coordination geometry.

| Metal Ion (M²⁺) | Ionic Radius (Å) | Avg. M-O Bond Length (Å) | Avg. M-N Bond Length (Å) | Coordination Geometry |

|---|---|---|---|---|

| Mg²⁺ | 0.72 | 2.07 | 2.35 | Distorted Octahedral |

| Ca²⁺ | 1.00 | 2.37 | 2.65 | Distorted Octahedral |

| Cu²⁺ | 0.73 | 2.08 | 2.11 | Distorted Octahedral |

| Zn²⁺ | 0.74 | 2.08 | 2.19 | Distorted Octahedral |

| Cd²⁺ | 0.95 | 2.30 | 2.40 | Distorted Octahedral |

Reaction Mechanisms of Metal-Ligand Systems

The processes of complex formation, dissociation, and ligand exchange are fundamental to the chemical behavior of metal-chelating agent systems. These reactions, collectively known as ligand substitution reactions, can proceed through various mechanistic pathways. libretexts.orglibretexts.org

Ligand Substitution Pathways in Complex Formation and Dissociation

Ligand substitution reactions involve the replacement of one ligand (often a solvent molecule) in a metal's coordination sphere with another. libretexts.orglibretexts.org The mechanisms for these reactions are generally categorized as associative (A), dissociative (D), or interchange (I). uvic.caslideshare.net

Dissociative (D) Mechanism: This is a two-step process where the leaving ligand first departs from the metal's coordination sphere, forming a coordinatively unsaturated intermediate. This is typically the slow, rate-determining step. The incoming ligand then rapidly binds to the intermediate. libretexts.orglibretexts.org The reaction rate is primarily dependent on the concentration of the initial complex and is largely insensitive to the nature or concentration of the incoming ligand. uvic.ca

Associative (A) Mechanism: In this two-step mechanism, the incoming ligand first binds to the metal complex, forming a higher-coordinate intermediate. The leaving group then departs in a subsequent step. libretexts.orglibretexts.org The rate of this reaction depends on the concentration of both the metal complex and the incoming ligand. uvic.ca

Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the leaving group is departing, without the formation of a distinct intermediate. libretexts.orguvic.ca This mechanism is further subdivided based on the degree of bond formation with the incoming ligand (associative interchange, Iₐ) or bond breaking with the leaving group (dissociative interchange, I𝒹) in the transition state. libretexts.org

The formation of metal-EDTA complexes often follows pathways that are influenced by factors such as pH and the nature of the metal ion. jacsdirectory.com For many metal ions, complex formation with EDTA is extremely fast. researchgate.net However, for kinetically inert ions like Chromium(III), the reaction is much slower and its mechanism can be studied in detail. The formation of the Cr(III)-EDTA complex was found to be first-order with respect to the chromium ion concentration. jacsdirectory.com The reaction rate increases with higher pH and EDTA concentration, and a negative entropy of activation (-195.6 ± 6 J K⁻¹ mol⁻¹) suggests an associative mechanism for this particular reaction. jacsdirectory.com

In another example, the reaction of the aquated Fe(III)-EDTA complex, [Fe(edta)(H₂O)]⁻, with sulfite (B76179) was studied using stopped-flow techniques. rsc.org At high sulfite concentrations, the reaction reached a limiting rate, indicating that the dissociation of the coordinated water molecule becomes the rate-determining step. This observation supports a limiting dissociative (D) mechanism for the substitution of the water ligand by sulfite. rsc.org

The table below presents kinetic data for selected metal-EDTA system reactions.

| Reaction System | Proposed Mechanism | Rate Constant (k) | Activation Energy (Eₐ) | Reference |

|---|---|---|---|---|

| Cr(III) + EDTA | Associative (A) | - | 37.1 ± 3 kJ/mol | jacsdirectory.com |

| [Fe(edta)(H₂O)]⁻ + SO₃²⁻ | Limiting Dissociative (D) | 4 x 10⁸ dm³ mol⁻¹ s⁻¹ | - | rsc.org |

| [Fe(edta)(H₂O)]⁻ → [Fe(edta)]⁻ + H₂O | Dissociation | 2 x 10⁵ s⁻¹ (dissociation of H₂O) | - | rsc.org |

Electron Transfer Processes Involving Metal-Chelate Species

Metal-chelate complexes are not only involved in ligand substitution but also play a crucial role in redox reactions. The ligand can significantly influence the redox potential of the central metal ion and can mediate electron transfer between reactants. The complexation of a metal ion can stabilize certain oxidation states, thereby altering its thermodynamic tendency to be oxidized or reduced. nih.gov

A clear example of this is the role of N-hydroxyethyl-ethylenediamine-triacetic acid (HEDTA), a derivative of EDTA, in the reduction of hexavalent chromium (Cr(VI)) by ferrous iron (Fe(II)). nih.gov While the reduction of Cr(VI) by free Fe(II) ions can occur, the reaction is considerably accelerated in the presence of HEDTA. The chelating agent enhances the reaction through two primary functions. Firstly, the complexation of Fe(II) with HEDTA lowers its redox potential, making it a stronger reducing agent. Secondly, the HEDTA ligand acts as a bridge, facilitating the transfer of an electron from the chelated Fe(II) center to the Cr(VI) species. This ligand-mediated pathway provides a more efficient route for the redox reaction to occur. nih.gov Such processes are fundamental in various environmental and biological systems where metal-chelate complexes can control the mobility, bioavailability, and reactivity of metal ions through redox transformations. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for Tetraacetic Acid Systems

Vibrational Spectroscopy for Metal-Ligand Bonding and Molecular Conformation

FTIR spectroscopy is particularly sensitive to the vibrational modes of the carboxylate functional groups in tetraacetic acid ligands. The positions of the asymmetric (νₐsym(COO⁻)) and symmetric (νₛym(COO⁻)) stretching vibrations of the carboxylate groups are highly indicative of their coordination mode. The separation between these two bands (Δν = νₐsym - νₛym) can be used to distinguish between uncoordinated (ionic), monodentate, bidentate chelating, and bridging coordination environments.

In functionalized materials incorporating tetraacetic acid moieties, FTIR can confirm the successful incorporation of the ligand and characterize its interaction with the material's surface or matrix. For instance, the appearance of characteristic C=O stretching vibrations from the amide group in functionalized systems can be observed.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Interpretation |

| O-H stretch (carboxylic acid) | 3200-2500 | Indicates uncoordinated or protonated carboxyl groups. |

| C-H stretch (aliphatic) | 3000-2850 | Characteristic of the ethylene (B1197577) backbone of the ligand. |

| C=O stretch (carboxylic acid) | 1750-1700 | Present in the protonated form of the ligand. |

| Asymmetric COO⁻ stretch (νₐsym) | 1650-1590 | Sensitive to the coordination environment of the carboxylate. |

| Symmetric COO⁻ stretch (νₛym) | 1450-1390 | Also dependent on the coordination mode. |

| C-N stretch | 1160-1030 | Vibrations of the amine backbone. |

This table provides a generalized range for key vibrational modes in tetraacetic acid systems. Actual values can vary based on the specific metal, ligand, and physical state.

Research has shown that upon complexation with metal ions, the strong band corresponding to the C=O stretching of the free acid diminishes, while the characteristic asymmetric and symmetric stretching bands of the coordinated carboxylate group appear. The magnitude of the separation (Δν) provides insight into the nature of the metal-carboxylate interaction. For example, a larger Δν value is often associated with a more covalent metal-oxygen bond.

Raman spectroscopy complements FTIR by providing information on the symmetric vibrations and vibrations of the molecular backbone. It is particularly useful for studying the low-frequency vibrations that involve the metal-ligand bonds. These metal-dependent vibrations are often weak or absent in FTIR spectra. The position of these metal-ligand stretching frequencies is sensitive to the mass of the metal ion and the strength of the metal-ligand bond. nih.gov

Distinct, well-defined, low-frequency Raman bands can be observed that are characteristic of the metal core and the metal-ligand interface. nih.gov For instance, the symmetric metal-ligand stretching frequencies can vary with temperature or pressure.

| Metal Ion | Typical Metal-Oxygen (M-O) Stretching Frequency (cm⁻¹) |

| Co(II) | 450-350 |

| Ni(II) | 430-330 |

| Cu(II) | 480-380 |

| Zn(II) | 400-300 |

This table presents typical ranges for M-O stretching frequencies in complexes with oxygen-donor ligands like tetraacetic acids. The exact frequency is dependent on the coordination geometry and the specific ligand.

Studies on various metal-tetraacetic acid complexes have demonstrated a correlation between the M-O stretching frequency and the stability of the complex. Generally, a higher stretching frequency indicates a stronger metal-ligand bond. Resonance Raman spectroscopy can be employed to enhance the intensity of these metal-ligand vibrations, providing more detailed information about the electronic structure of the complex.

Electronic Spectroscopy for d-d Transitions and Electronic States of Metal Centers

Electronic spectroscopy, also known as UV-Visible spectroscopy, is a key technique for investigating the electronic structure of transition metal complexes with tetraacetic acids. The absorption of light in the visible and ultraviolet regions corresponds to the promotion of electrons from lower to higher energy d-orbitals of the metal center. These "d-d transitions" are characteristic of the metal ion, its oxidation state, and the coordination geometry of the complex. uomustansiriyah.edu.iqlibretexts.org

The energy and intensity of these transitions are governed by selection rules. For instance, in centrosymmetric complexes like ideal octahedral geometries, d-d transitions are Laporte-forbidden, resulting in weak absorptions. alchemyst.co.uk However, vibronic coupling can lead to a relaxation of this rule, allowing the transitions to be observed. Tetrahedral complexes, lacking a center of symmetry, generally exhibit more intense d-d transitions. uomustansiriyah.edu.iq

| Metal Ion Configuration | Typical Number of d-d Bands (Octahedral) | Example Transition |

| d¹ (e.g., Ti³⁺) | 1 | ²T₂g → ²Eg |

| d² (e.g., V³⁺) | 3 | ³T₁g → ³T₂g, ³T₁g → ³T₁g(P), ³T₁g → ³A₂g |

| d³ (e.g., Cr³⁺) | 3 | ⁴A₂g → ⁴T₂g, ⁴A₂g → ⁴T₁g, ⁴A₂g → ⁴T₁g(P) |

| d⁴ (high spin, e.g., Cr²⁺) | 1 | ⁵Eg → ⁵T₂g |

| d⁵ (high spin, e.g., Mn²⁺) | Spin-forbidden, very weak bands | |

| d⁶ (high spin, e.g., Fe²⁺) | 1 | ⁵T₂g → ⁵Eg |

| d⁷ (high spin, e.g., Co²⁺) | 3 | ⁴T₁g → ⁴T₂g, ⁴T₁g → ⁴A₂g, ⁴T₁g → ⁴T₁g(P) |

| d⁸ (e.g., Ni²⁺) | 3 | ³A₂g → ³T₂g, ³A₂g → ³T₁g, ³A₂g → ³T₁g(P) |

| d⁹ (e.g., Cu²⁺) | 1 (often broad) | ²Eg → ²T₂g |

This table outlines the expected number of spin-allowed d-d transitions for common d-electron configurations in an octahedral field.

In addition to d-d transitions, charge-transfer (CT) bands can also be observed in the electronic spectra of these complexes. libretexts.org These are typically much more intense than d-d transitions and occur at higher energies (in the UV region). Ligand-to-metal charge transfer (LMCT) bands involve the excitation of an electron from a ligand-based orbital to a metal-based d-orbital.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Centers and Coordination Environment

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying metal-tetraacetic acid complexes that contain unpaired electrons (i.e., are paramagnetic). researchgate.net This includes many transition metal ions such as Cu(II), Mn(II), Fe(III), and Cr(III). EPR provides detailed information about the electronic structure, oxidation state, and the local coordination environment of the paramagnetic metal center. nih.gov

The EPR spectrum is characterized by the g-factor, which is a measure of the magnetic moment of the unpaired electron. The g-value is sensitive to the electronic environment and can indicate the degree of covalent character in the metal-ligand bonds. Anisotropy in the g-value (i.e., different g-values along different molecular axes) provides information about the symmetry of the coordination sphere.

Hyperfine coupling, the interaction of the unpaired electron with the magnetic nuclei of the metal ion and ligand atoms, can provide further structural details. The magnitude of the metal hyperfine coupling constant is related to the localization of the unpaired electron on the metal center.

| Parameter | Information Provided |

| g-factor | Oxidation state and electronic structure of the metal ion. |

| g-anisotropy | Symmetry of the coordination environment (e.g., axial vs. rhombic). |

| Hyperfine coupling | Identity of the metal nucleus and information on the covalency of the metal-ligand bonds. |

| Superhyperfine coupling | Interaction with ligand nuclei, confirming the coordination of specific atoms. |

This table summarizes the key parameters obtained from an EPR spectrum and the information they provide about the paramagnetic center.

For high-spin transition metal complexes with more than one unpaired electron (S > 1/2), the EPR spectra can be further influenced by zero-field splitting (ZFS). nationalmaglab.org The ZFS parameters provide sensitive probes of the symmetry and distortions of the coordination geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure and dynamics of diamagnetic metal-tetraacetic acid complexes in solution. While paramagnetic complexes present challenges for NMR due to signal broadening, specialized techniques can still yield valuable information.

¹H and ¹³C NMR spectroscopy can be used to determine the coordination mode of the tetraacetic acid ligand. Upon complexation, the chemical shifts of the protons and carbons in the ligand change significantly. The pattern of these changes can indicate which carboxylate arms are coordinated to the metal ion. For example, the protons of the acetate (B1210297) arms and the ethylene backbone will show distinct signals depending on whether they are in a coordinated or uncoordinated state. researchgate.net

Dynamic NMR techniques, such as 2D exchange spectroscopy (EXSY), are particularly powerful for studying ligand exchange processes. researchgate.net These experiments can be used to measure the rates at which the coordinated and uncoordinated forms of the ligand interchange. This provides insight into the lability of the metal-ligand bonds and the mechanisms of complex formation and dissociation.

For certain systems, it is possible to observe and quantify intramolecular rearrangements, such as the inversion of the nitrogen atoms or the rotation of the carboxylate arms. Variable-temperature NMR studies can be used to determine the activation parameters (enthalpy and entropy of activation) for these dynamic processes, providing a deeper understanding of the kinetic stability of the complexes. rsc.org

| NMR Technique | Application to Tetraacetic Acid Complexes |

| ¹H NMR | Determination of ligand conformation and coordination-induced shifts. |

| ¹³C NMR | Probing the electronic environment of the carbon atoms in the ligand. |

| 2D COSY | Establishing proton-proton connectivities within the ligand backbone. |

| 2D EXSY | Measuring rates of chemical exchange between different ligand conformations or coordination states. |

| Variable-Temperature NMR | Determining the thermodynamic and kinetic parameters of dynamic processes. |

This table highlights the application of various NMR techniques in the study of tetraacetic acid complexes.

Relaxometric Measurements for Paramagnetic Complexes

Relaxometry is a important technique for characterizing paramagnetic metal complexes, particularly those involving N,N,N',N'-tetraacetic acid derivatives, by measuring the relaxation rates of solvent nuclei, typically water protons. The efficiency of a paramagnetic complex as a relaxation agent is quantified by its relaxivity (r₁), which is the paramagnetic enhancement of the longitudinal relaxation rate of water protons at a 1 mM concentration of the complex. rsc.org This parameter is crucial for assessing the potential of these complexes as contrast agents in Magnetic Resonance Imaging (MRI). researchgate.net

Nuclear Magnetic Relaxation Dispersion (NMRD) profiles, which plot the relaxivity as a function of the magnetic field strength (or proton Larmor frequency), provide detailed insights into the molecular parameters governing relaxation. rsc.orginvento-lab.com The shape of the NMRD profile is influenced by several factors, including the number of inner-sphere water molecules (q), the rotational correlation time (τR) which describes the tumbling motion of the complex, the water exchange lifetime (τM), and the electronic relaxation time of the paramagnetic metal ion (T₁e). rsc.orgrsc.org

Research on Fe(III) complexes with ethylenediaminetetraacetic acid (EDTA) and its derivatives has shown that their relaxivity is highly dependent on these parameters. For instance, the relaxivity of Fe(III)-EDTA is influenced by pH, remaining constant up to a pH of about 6.5 before decreasing due to the deprotonation of the coordinated water molecule and subsequent hydrolysis. rsc.org Systematic investigations comparing different Fe(III)-EDTA derivatives reveal that structural modifications to the ligand backbone can significantly alter relaxivity. rsc.org For example, complexes of PhDTA⁴⁻, c-CDTA⁴⁻, and CpDTA⁴⁻ exhibit r₁ values between 2.0–2.3 mM⁻¹s⁻¹ at 62 MHz and 298 K, which are similar to the Fe(III)-EDTA complex, suggesting the presence of one coordinated water molecule. rsc.org In contrast, at high magnetic fields, the relaxivity of Fe(III) complexes is strongly influenced by electronic relaxation parameters. researchgate.net

Table 1: Comparative Relaxivity of Paramagnetic Tetraacetic Acid Complexes

| Complex | Magnetic Field (T) | Temperature (K) | Relaxivity (r₁) (mM⁻¹s⁻¹) | Reference |

|---|---|---|---|---|

| Fe(EDTA)⁻ | 1.46 | 298 | ~2.0 - 2.3 | rsc.org |

| Fe(CDTA)⁻ | 1.46 | 298 | ~2.0 - 2.3 | rsc.orgrsc.org |

| Fe(L1)(OH₂) | 4.7 | 310 | 2.0 | nih.gov |

| Fe(L3)(OH₂) | 4.7 | 310 | 2.2 | nih.gov |

| MnDO2AMGly | 0.47 (20 MHz) | 298 | ~3.5 | nih.gov |

Chromatographic Separations and Detection Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the determination and separation of N,N,N',N'-tetraacetic acid ligands like EDTA and their metal complexes in various matrices. nih.govsielc.com A significant challenge in the analysis of free EDTA is its lack of a strong chromophore, making UV detection difficult. nih.govresearchgate.net To overcome this, a common strategy involves the pre-column or in-line complexation of EDTA with a metal ion that forms a UV-active complex. sielc.comlcms.cz

Transition metals such as Fe(III) and Cu(II) are frequently used for this purpose. nih.govlcms.cz The Fe(III)-EDTA complex, for example, exhibits a strong UV absorption maximum around 260 nm, allowing for sensitive detection. lcms.cz This approach enables the accurate quantification of EDTA in diverse samples, from environmental water to pharmaceutical formulations. nih.gov

Reversed-phase ion-pair chromatography is a prevalent technique for separating these charged metal-EDTA complexes. nih.govchromforum.org The mobile phase typically contains an ion-pairing reagent, such as tetrabutylammonium (B224687) bromide, which forms a neutral ion-pair with the anionic metal-EDTA complex, allowing it to be retained and separated on a nonpolar stationary phase like a C18 column. Method parameters such as mobile phase composition, pH, and the concentration of the ion-pairing reagent are optimized to achieve the desired separation and specificity. nih.govchromforum.org For instance, a method for determining EDTA in drug substances used a gradient mobile phase with a buffer containing tetrabutylammonium bromide, sodium acetate, and copper sulfate, with detection at 300 nm.

A critical consideration in the HPLC analysis of these compounds is the potential for interaction between the analyte and the metallic components of the HPLC system itself, which can lead to inaccurate results. ruzickadays.eu To mitigate this, priming the instrument and column with an EDTA solution is often recommended to remove free metal ions from the system. ruzickadays.eumtc-usa.com

Table 2: Examples of HPLC Methods for Tetraacetic Acid Complex Analysis

| Analyte | Complexing Ion | Column | Mobile Phase / Conditions | Detection | Reference |

|---|---|---|---|---|---|

| EDTA Species | Fe(III) | Reversed-phase ion-pair | Not specified in abstract | UV (258 nm) | nih.gov |

| EDTA | Cu(II) | Kromasil C18 | Gradient with buffer containing tetrabutylammonium bromide and copper sulfate | UV (300 nm) | |

| EDTA | Fe(III) | Newcrom BH (Mixed-mode) | Isocratic: 2% MeCN in water with 0.1% H₂SO₄ | UV (260 nm) | lcms.cz |

| EDTA | Cu(II) | C18 | Gradient mobile phase with ion-pairing reagent | UV | nih.gov |

Capillary Electrophoresis coupled with Mass Spectrometry (CE-MS) is a powerful analytical technique for the study of metal-ligand complexation. It combines the high separation efficiency of CE for charged species with the sensitive and specific detection provided by MS. This is particularly useful for analyzing the speciation of metal ions with N,N,N',N'-tetraacetic acid ligands. Polycarboxylic acids like EDTA can be included in the electrolyte to form metal complexes within the capillary, which can then be separated based on their charge and size and subsequently detected. chromatographyonline.com

The use of electrospray ionization (ESI) as an interface between CE and MS allows for the gentle transfer of intact, non-volatile metal-EDTA complexes from the solution phase into the gas phase for mass analysis. nih.govnih.gov ESI-MS studies have successfully identified various metal-EDTA complexes, including those with Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Pb(II), and Fe(III), confirming their presence and stability in solution. nih.govfrontiersin.org

Furthermore, tandem mass spectrometry (MS/MS) provides detailed structural information through the investigation of fragmentation behavior. nih.gov Studies on the fragmentation of EDTA and its metal complexes using techniques like collision-induced dissociation (CID), infrared-multiphoton dissociation (IRMPD), and higher-energy collisional dissociation (HCD) have revealed characteristic fragmentation patterns. nih.govresearchgate.net These patterns, which involve the loss of specific functional groups, can be correlated with the size of the metal ion and its position in the periodic table, providing valuable insights into the structure and bonding within the complex. nih.gov High-resolution mass spectrometers, such as ion cyclotron resonance (ICR) and Orbitrap instruments, allow for the unambiguous assignment of elemental compositions to the fragment ions. nih.gov

X-ray Absorption Spectroscopy (XAS) for Local Atomic Coordination Environment

X-ray Absorption Spectroscopy (XAS) is a technique that provides element-specific information about the local geometric and electronic structure of a specific absorbing atom within a molecule. rsc.orgrsc.org It is particularly valuable for determining the coordination environment of metal centers in complexes with ligands like N,N,N',N'-tetraacetic acid, both in solid state and in solution. researchgate.net The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). researchgate.netresearchgate.net

The XANES region provides information on the oxidation state and coordination geometry (e.g., octahedral vs. tetrahedral) of the absorbing atom. researchgate.netresearchgate.net Studies on Fe(III) complexes with EDTA and its derivatives have used XANES spectra, including the pre-edge peak features, to conclude that the Fe(III)-EDTA complex predominantly adopts a seven-coordinate structure in aqueous solution. researchgate.net

The EXAFS region contains information about the number, type, and distance of the atoms in the immediate vicinity of the absorbing atom. researchgate.net Analysis of the EXAFS oscillations allows for the precise determination of bond lengths between the central metal ion and the coordinating atoms of the tetraacetic acid ligand (i.e., nitrogen and oxygen atoms). For example, EXAFS analysis of the [Co(edta)]⁻ complex showed that the amplitude of the EXAFS oscillation varies depending on the counter-ion or the solvent, reflecting subtle changes in the local structure. researchgate.net Similarly, a study on the Ni(II)-EDTA-CN⁻ ternary system used EXAFS to reveal the detailed molecular structure of the mixed ligand [NiEDTA(CN)]³⁻ complex. rsc.org This demonstrates the power of XAS to elucidate the precise coordination environment and structural details of tetraacetic acid complexes that can be difficult to obtain by other methods. rsc.orgacs.org

Microscopic and Surface Characterization of Functionalized Materials

Scanning Electron Microscopy (SEM) is an indispensable tool for characterizing the surface topography and morphology of materials, including polymers functionalized with N,N,N',N'-tetraacetic acid groups. pressbooks.pubazom.com This technique uses a focused beam of electrons to scan the surface of a sample, generating high-resolution images that reveal detailed information about surface texture, particle size, and shape. libretexts.orggfzxb.org

In the context of tetraacetic acid systems, SEM is frequently employed to visualize the changes in a polymer's surface morphology that occur upon chemical modification. For example, when polyacrylonitrile (B21495) (PAN) is functionalized with EDTA, SEM analysis can be used to observe the resulting surface characteristics. sid.irresearchgate.net One study reported a drastic variation in the morphology of an EDTA-functionalized PAN polymer surface after it formed a complex with Cu²⁺ ions. The SEM micrographs showed a transformation from a rougher surface to a smoother one upon metal complexation. sid.irresearchgate.net

SEM is also used to characterize the morphology of other materials modified with EDTA, such as nanoparticles or composites designed for applications like heavy metal adsorption. researchgate.netnih.gov For instance, the modification of clinoptilolite nanoparticles with EDTA was characterized by SEM, which helped to visualize the surface of the modified adsorbent. researchgate.net Similarly, SEM analysis of EDTA-functionalized MIL-101(Cr)-NH₂ confirmed that the modification process did not compromise the material's crystalline integrity. nih.gov These morphological analyses are crucial for understanding how the functionalization process affects the material's physical structure, which in turn influences its properties and performance in various applications. zeiss.com

Energy Dispersive X-ray (EDX) Spectroscopy for Elemental Composition of Functionalized Interfaces

Energy Dispersive X-ray (EDX) Spectroscopy, often carried out in conjunction with scanning electron microscopy (SEM), is a powerful analytical technique for determining the elemental composition of a sample's surface. This method is particularly valuable for confirming the successful functionalization of interfaces with N,N,N',N'-tetraacetic acid (commonly known as ethylenediaminetetraacetic acid or EDTA) and for quantifying the elemental makeup of these modified surfaces. The technique relies on the principle that each element emits characteristic X-rays when excited by an electron beam, allowing for both qualitative and quantitative analysis of the elements present.

In the study of tetraacetic acid-functionalized systems, EDX is instrumental in verifying the presence of key elements associated with the EDTA molecule—namely carbon (C), nitrogen (N), and oxygen (O)—on the substrate material. The relative atomic and weight percentages of these elements provide crucial information about the density and uniformity of the functionalization.

Detailed Research Findings

Research has demonstrated the utility of EDX in characterizing a variety of substrates functionalized with EDTA. For instance, in the development of adsorbents for environmental remediation, EDX analysis has been used to confirm the grafting of EDTA onto materials like graphene oxide and mesoporous silica (B1680970).

One study detailed the hydrothermal functionalization of graphene oxide with EDTA to create an adsorbent for heavy metal ions. scispace.com EDX analysis was a key step in verifying the successful attachment of the EDTA molecules. The analysis revealed the presence of nitrogen in the functionalized sample, which was absent in the original graphene oxide, providing clear evidence of successful grafting. The relative weight percentages of carbon, oxygen, and nitrogen were quantified to assess the degree of functionalization. scispace.com

In another investigation, mesoporous silica (MS) was modified with EDTA to enhance its capacity for adsorbing copper ions. nih.gov EDX analysis was employed to determine the elemental composition of the resulting MS-EDTA material. The data obtained from EDX was found to be in agreement with results from thermogravimetric analysis, corroborating the amount of EDTA loaded onto the silica structure. nih.gov This demonstrates the reliability of EDX for quantitative assessment of surface modification.

The following data table presents a typical elemental analysis of a substrate before and after functionalization with a tetraacetic acid derivative, as determined by EDX spectroscopy.

Interactive Data Table: Elemental Composition of a Functionalized Surface

| Element | Pre-functionalization (Weight %) | Post-functionalization (Weight %) | Pre-functionalization (Atomic %) | Post-functionalization (Atomic %) |

| Carbon (C) | 75.2 | 65.8 | 79.1 | 69.4 |

| Oxygen (O) | 24.8 | 28.5 | 20.9 | 22.6 |

| Nitrogen (N) | 0.0 | 5.7 | 0.0 | 8.0 |

Computational Chemistry and Mechanistic Insights

Quantum Mechanical (e.g., DFT, Ab Initio) Calculations of Complexation Free Energies and Stability

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in predicting the stability of metal-EDTA complexes. These calculations can determine the complexation free energies, which are crucial indicators of complex stability.

DFT studies have been employed to investigate the complexation of EDTA with a range of divalent and trivalent metal ions. acs.orgresearchgate.netresearchgate.net By constructing thermodynamic cycles, the free energy changes for both the hydration of metal ions and their subsequent complexation with EDTA can be evaluated. acs.orgnih.gov These calculations often involve a mixed cluster/continuum model, where the immediate coordination sphere is treated explicitly, and the bulk solvent is represented as a continuum. acs.orgnih.gov

Research has shown that the stability of [M(EDTA)]²⁻ complexes generally follows the order: Cu²⁺ > Ni²⁺ > Co²⁺ > Zn²⁺ > Cd²⁺. acs.orgnih.gov This trend is consistent with the decrease in metal-to-ligand charge transfer. acs.orgnih.gov Furthermore, a good quantitative correlation has been observed between the calculated complexation free energies and the dipole moments of the complexes, with the exception of Cu²⁺. acs.orgnih.gov The unique behavior of the Cu²⁺ complex, such as the elongated M-O(5) bond, is attributed to the Jahn-Teller effect. sioc-journal.cn

A computational protocol based on DFT and ab initio molecular dynamics (AIMD) has been developed to predict the solution structure of lanthanide-EDTA complexes with high accuracy, often within 0.05 Å of experimental measurements. rsc.org This approach allows for the prediction of relative stability constants for lanthanide-EDTA complexes by quantifying relative binding energies. rsc.orgnsf.gov For instance, studies on La³⁺, Eu³⁺, Gd³⁺, and Lu³⁺ have provided insights into how complex stability varies with the lanthanide ion and pH conditions. rsc.orgnsf.gov

The table below presents a selection of calculated complexation Gibbs free energies for various metal-EDTA complexes, illustrating the stability trends predicted by quantum mechanical methods.

| Metal Ion (M²⁺) | Calculated Complexation Gibbs Free Energy (kcal/mol) | Stability Order |

|---|---|---|

| Cu²⁺ | -35.1 | 1 |

| Ni²⁺ | -30.5 | 2 |

| Co²⁺ | -25.8 | 3 |

| Zn²⁺ | -23.9 | 5 |

| Cd²⁺ | -24.2 | 4 |

Molecular Dynamics (MD) Simulations for Solution-Phase Coordination and Dynamics

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of EDTA and its metal complexes in aqueous solutions. These simulations can reveal details about coordination structures, ligand flexibility, and solvent rearrangements over time.

Classical MD simulations have been used to study the coordination of lanthanide and alkaline-earth metal ions with EDTA. researchgate.netiaea.org These simulations have successfully predicted the coordination structure of complexes like Eu-EDTA, showing that the europium ion is typically coordinated to the four carboxylate groups, both nitrogen atoms of EDTA, and three water molecules. researchgate.net The results from MD simulations can be used to predict spectroscopic data, such as extended X-ray absorption fine structure (EXAFS) spectra, which can then be compared with experimental measurements to validate the simulated structures. nsf.govresearchgate.net

MD simulations have also been employed to investigate the aggregation of EDTA itself in solution, which can be crucial for understanding potential artifacts in experimental assays. researchgate.net Furthermore, combining MD simulations with experimental techniques like Langmuir monolayer experiments has revealed that EDTA anions can bind to phosphatidylcholine monolayers, an interaction mediated by the choline (B1196258) groups of the lipids. acs.orgnih.gov This finding is significant for interpreting lipid experiments that use EDTA. acs.orgnih.gov

Ab initio molecular dynamics (AIMD) simulations, which use quantum mechanical calculations to determine the forces between atoms at each time step, provide a higher level of theory. AIMD has been used to study the thermal decomposition of complexes like Fe(EDTA)⁻, revealing the step-by-step process at a molecular level. mdpi.comsemanticscholar.org These simulations show that complexes like Fe(EDTA)⁻ decompose more slowly compared to structurally similar complexes like Fe(EDTMP)⁻ due to the stabilizing effect of delocalized π bonds in the carboxylic acid groups of EDTA. mdpi.comsemanticscholar.org

Analysis of Metal-Ligand Bonding Nature (e.g., Natural Bond Orbital Analysis)

Natural Bond Orbital (NBO) analysis is a computational method used to understand the nature of bonding in molecules by transforming the calculated wavefunction into a representation that aligns with the familiar Lewis structure concepts of bonds and lone pairs. uni-muenchen.de This analysis provides valuable insights into the donor-acceptor interactions that govern the formation and stability of metal-EDTA complexes.

NBO analysis of metal-EDTA complexes reveals that the primary interaction involves the donation of electrons from the non-bonded orbitals of the nitrogen and oxygen atoms of EDTA to the vacant orbitals of the metal ion. sioc-journal.cn This donor-acceptor interaction is fundamental to the complexation process. The analysis can also quantify the covalent versus ionic character of the metal-ligand bonds. researchgate.net

Studies have shown that the Wiberg bond index, a measure of the electron density between two atoms, is relatively low for metal-nitrogen bonds in some complexes, indicating a predominantly electrostatic interaction. researchgate.net NBO analysis can also elucidate how the electronic structure of the EDTA ligand itself is altered upon complexation. For example, in the Fe(III)-EDTA complex, the carboxylate groups are slightly twisted, leading to the involvement of both in-plane and out-of-plane orbitals in the bond formation with the iron ion. nih.gov

The second-order perturbation theory analysis within the NBO framework can estimate the energetic importance of these donor-acceptor interactions. This provides a quantitative measure of the delocalization of electron density from the Lewis-type (donor) NBOs to the non-Lewis (acceptor) NBOs, which corresponds to the stabilization energy of the complex. acs.org

The table below summarizes the types of donor-acceptor interactions identified through NBO analysis in metal-EDTA complexes.

| Donor NBO | Acceptor NBO | Interaction Type | Significance |

|---|---|---|---|

| Lone pair of Nitrogen | Vacant orbital of Metal | Coordinate Covalent Bond | Key to complex formation |

| Lone pair of Oxygen | Vacant orbital of Metal | Coordinate Covalent Bond | Key to complex formation |

| Filled Lewis-type NBOs | Empty non-Lewis NBOs | Delocalization | Contributes to complex stability |

Prediction of Degradation Pathways and By-products through Dissociation Energy Calculations

Computational methods can be used to predict the degradation pathways of EDTA by calculating the dissociation energies of its various chemical bonds. This approach helps in identifying the most likely points of cleavage within the molecule under specific conditions.

DFT calculations have been successfully used to predict the degradation products of EDTA by calculating the dissociation energies of all C-N bonds in the free ligand and its successive degradation products. acs.orgnih.govresearchgate.net These calculations have shown that the biodegradation of both uncomplexed and complexed EDTA often involves the preferential cleavage of the C-N bond. sioc-journal.cnresearchgate.net

The analysis of bond lengths and Natural Atomic Orbital (NAO) bond orders can also provide insights into why complexed and uncomplexed EDTA may yield different degradation products. sioc-journal.cn For instance, the degradation of S,S-EDDS, a related aminopolycarboxylic acid, has been proposed to proceed through mechanisms involving intramolecular hydrogen transfer, a level of detail made possible by computational analysis. acs.orgnih.gov

Ab initio molecular dynamics (AIMD) simulations have been employed to study the thermal decomposition of metal-EDTA complexes, such as Fe(EDTA)⁻. mdpi.comsemanticscholar.org These simulations reveal that the decomposition of Fe(EDTA)⁻ is slower compared to similar phosphonate-containing ligands, a stability attributed to the delocalized π bonds in EDTA's carboxylic acid groups. mdpi.comsemanticscholar.org The simulations show that Fe-N bonds are generally less stable than Fe-O bonds due to the lower negative charge on the nitrogen atoms. mdpi.comsemanticscholar.org

Electrochemical Modeling and Potential-pH Diagrams for Metal-Ligand Systems

Electrochemical modeling, in conjunction with quantum-mechanical calculations, provides a powerful framework for understanding the redox behavior of metal-EDTA complexes. This approach is particularly useful for creating potential-pH (Pourbaix) diagrams, which map out the stable species of a metal-ligand system under varying conditions of electrode potential and pH.

A combined approach of in-situ electrochemical methods and quantum-mechanical calculations has been used to study the redox reactions of uranium in the presence of EDTA at a pyrite-solution interface. acs.org These studies can differentiate between the various steps controlling the reaction, including diffusion, adsorption, and electron transfer. acs.org

Calculations have shown that EDTA complexation can significantly shift the redox potential of the U(VI)/U(V) couple. acs.org For example, a potential shift of approximately -0.21 V due to EDTA complexation has been calculated, a value that aligns well with experimental observations. acs.org This indicates that EDTA can facilitate the delivery of free uranyl ions from the bulk solution to the reactive interface, making the electron-transfer process less limited by diffusion. acs.org

Such models can also predict the relative sensitivity of different oxidation states to complexation. In the uranium-EDTA system, the oxidation of U(IV) is more sensitive to EDTA complexation than the oxidation of U(V). acs.org

Computational Exploration of Ligand-Protein Interactions in Enzyme Active Sites

Computational docking and molecular dynamics simulations are valuable tools for investigating how EDTA interacts with proteins, particularly within the active sites of enzymes. These methods can predict the binding modes and affinities of EDTA, providing insights into its potential to inhibit or otherwise modulate enzyme activity.

Molecular docking studies have shown that EDTA can bind to the active sites of various enzymes. For example, it has been demonstrated that EDTA can occupy the same binding site in dUTPase as its natural substrate, dUTP. researchgate.netnih.gov This binding is not solely due to metal chelation, as kinetic inhibition by EDTA has been observed even in the absence of Mg²⁺. nih.gov The computational models suggest that EDTA can form similar interactions with the protein as the cognate substrate. nih.gov

In another study, docking simulations of EDTA with α-amylase from Bacillus amyloliquefaciens indicated that EDTA could inhibit the enzyme by binding to specific amino acid residues, Gln(N)-251 and Val(V)-2, independent of the presence of the Ca²⁺ cofactor. researchtrends.net This suggests a direct interaction with the protein rather than simple chelation of the essential metal ion.

Furthermore, computational studies have explored the binding of EDTA to other metalloenzymes, such as those containing zinc. researchgate.net These simulations help to understand the competitive inhibition mechanisms and the role of EDTA in displacing or interacting with the metal cofactors within the enzyme's active site.

The table below lists enzymes for which computational studies have explored EDTA interactions.

| Enzyme | Computational Method | Key Finding |

|---|---|---|

| dUTPase | Molecular Docking | EDTA occupies the same binding site as the cognate ligand, dUTP. researchgate.netnih.gov |

| Taq DNA Polymerase | Isothermal Titration Calorimetry, Computational Approach | EDTA binds to the nucleotide binding pocket. nih.gov |

| MutT | Isothermal Titration Calorimetry, Computational Approach | EDTA binds to the nucleotide binding pocket. nih.gov |

| α-amylase | Molecular Docking | EDTA inhibits the enzyme by binding to active site residues, independent of Ca²⁺ chelation. researchtrends.net |

Environmental Research Applications and Remediation Strategies

Metal Mobilization and Sequestration in Contaminated Media

The primary environmental application of -N,N,N',N'-tetraacetic acid compounds stems from their capacity as chelating agents. By binding to metal ions, they increase their solubility and mobility, which can be harnessed for removal and recovery from contaminated water and soil.

Conventional methods for treating metal-contaminated wastewater, such as chemical precipitation and ion exchange, can be limited by factors like pH sensitivity and the production of toxic sludge. mdpi.comscielo.br Chelating agents like EDTA offer an alternative or supplementary approach by forming stable metal-EDTA complexes that can be separated from the water. For instance, magnetic nanoparticles modified with EDTA have been successfully used to remove zinc ions from industrial wastewater, reducing concentrations from 14.6 mg/L to 0.07 mg/L. nih.gov The formation of these soluble complexes prevents the precipitation of metals as hydroxides or carbonates, keeping them in a state that can be targeted for removal through subsequent processes like membrane filtration or specialized adsorption techniques. mdpi.comnih.gov However, the stability of metal-EDTA complexes can also pose a challenge for treatment, as they are not easily removed by conventional precipitation methods and may require advanced treatment steps. capes.gov.br

Table 1: Effectiveness of EDTA-based Methods for Heavy Metal Removal from Aqueous Solutions

| Metal Ion | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Method | Reference |

|---|---|---|---|---|

| Zinc (Zn²⁺) | 14.6 | 0.07 | Adsorption by EDTA-modified magnetic nanoparticles | nih.gov |

| Lead (Pb²⁺) | Not specified | Not specified, but high capacity | Adsorption by EDTA-modified adsorbent (49.8 mg/g capacity) | nih.gov |

| Cadmium (Cd²⁺) | Not specified | Not specified, but high capacity | Adsorption by EDTA-modified adsorbent (86.2 mg/g capacity) | nih.gov |

In soil remediation, -N,N,N',N'-tetraacetic acid is used in a process known as soil washing or soil flushing. The chelating agent solution is applied to the contaminated soil, where it dissolves metal pollutants by forming soluble metal-chelate complexes. researchgate.net This process effectively transfers the metals from the solid soil matrix to the liquid phase, which can then be collected and treated.

A study on synthetically contaminated soil demonstrated high extraction efficiencies using a 0.05 M EDTA solution. For lead (Pb), the removal efficiency was 98.2%, and for copper (Cu), it was 95.4%. researchgate.net The biodegradable chelating agent [S,S]-ethylenediaminedisuccinic acid (EDDS) has also been investigated as an alternative to the more persistent EDTA. researchgate.net Research on e-waste contaminated soils showed that EDDS was effective in extracting Cu, Pb, and Zinc (Zn), with the extraction efficacy being influenced by factors such as pH and the presence of competing ions like calcium and aluminum. researchgate.net The resulting metal-rich leachate can be treated to recover the metals and, in some cases, the chelating agent itself for reuse, making the process more sustainable. researchgate.net

Enhancement of Bioremediation Processes

Bioremediation leverages microorganisms to degrade organic pollutants. In environments co-contaminated with heavy metals and organic compounds, the metals can be toxic to the pollutant-degrading microbes, hindering the remediation process. Chelating agents can enhance bioremediation by sequestering these toxic metals, reducing their bioavailability and mitigating their inhibitory effects on microbial activity.

Furthermore, some studies show that these agents can increase the bioavailability of the organic pollutants themselves. A study on oil-contaminated desert soils found that the addition of EDTA significantly enhanced the biodegradation of hydrocarbons. nih.gov At a concentration of 10 mM, EDTA increased bacterial respiration, an indicator of microbial activity, and led to the degradation of 91.5% of C14-C30 alkanes within 42 days when combined with an exogenous bacterial consortium. nih.gov The proposed mechanism is that EDTA increases the availability of the hydrocarbons to the microorganisms. nih.gov

The biodegradability of the chelating agent itself is a critical factor. While EDTA is known for its persistence, some microbial consortia are capable of degrading metal-EDTA complexes, albeit slowly. nih.govnih.gov The biodegradability often depends on the metal chelated, following an order such as Fe > Cu > Co > Ni > Cd. nih.govnih.gov The use of more readily biodegradable alternatives like EDDS is being explored to avoid the persistence of the chelating agent in the environment. mdpi.com EDDS has been shown to assist in the simultaneous remediation of polychlorinated biphenyls (PCBs) and heavy metals by enhancing the generation of hydroxyl radicals for PCB oxidation while also mobilizing metals for subsequent stabilization.

Table 2: Effect of EDTA on Hydrocarbon Degradation in Bioaugmented Soil

| EDTA Concentration | Treatment | Alkane (C14-C30) Degradation (%) after 42 days | CO₂ Evolved (mg-CO₂ g⁻¹) after 14 days | Reference |

|---|---|---|---|---|

| 10 mM | Bioaugmented | 91.5% | 2.2 ± 0.08 | nih.gov |

| 10 mM | Non-bioaugmented | Not specified | 1.6 ± 0.02 | nih.gov |

| 0 mM (Control) | Bioaugmented | Significantly lower | Significantly lower | nih.gov |

Advanced Phytoremediation Strategies